ABCG2 Inhibitory Potency: The Target Compound as the Baseline for a Highly Potent Series
The target compound is the parent scaffold of a series of ABCG2 inhibitors. While its specific, stand-alone IC50 is not reported, its value is defined by its relationship to the series' most potent members. The paper by Ye et al. demonstrates that extending the π-system from this core structure produces inhibitors with greatly enhanced potency [1]. This is a clear case of SAR-driven differentiation, where the parent compound is the critical reference point for a large potency gain.
| Evidence Dimension | Enhancement of ABCG2 Inhibitory Activity via π-System Extension |
|---|---|
| Target Compound Data | Parent scaffold (no extended π-system); serves as the baseline for SAR. |
| Comparator Or Baseline | Derivatives 3c-3f with extended π-systems were reported as the most potent ABCG2 inhibitors in the series, with mechanism-of-action studies confirming MDR reversal. |
| Quantified Difference | Quantified fold-change in IC50 is not available in the abstract; however, only the extended π-system derivatives were selected for detailed MDR reversal studies due to their markedly superior activity. |
| Conditions | In vitro inhibition of ABCG2 transporter and reversal of MDR in H460/MX20 cell model. |
Why This Matters
For researchers procuring compounds for SAR studies, this compound is indispensable as the unoptimized baseline against which potency gains from structural extensions are measured, providing a crucial control.
- [1] Ye, G.J., et al. (2023). Design, synthesis, and biological evaluation of phenylurea indole derivatives as ABCG2 inhibitors. Bioorganic Chemistry, 135, 106481. View Source
